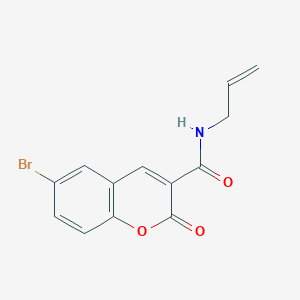
(5-Chloroquinolin-8-yl) 2,2-diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloroquinolin-8-yl) 2,2-diphenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that exhibits a broad range of biological activities. The synthesis of (5-Chloroquinolin-8-yl) 2,2-diphenylacetate is a complex process that requires the use of specialized equipment and techniques.
Mécanisme D'action
The exact mechanism of action of (5-Chloroquinolin-8-yl) 2,2-diphenylacetate is not yet fully understood. However, studies have shown that the compound exhibits its biological activity by interacting with various targets in the cell. For example, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of malaria parasites by interfering with heme metabolism.
Biochemical and Physiological Effects:
(5-Chloroquinolin-8-yl) 2,2-diphenylacetate has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis. In addition, the compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5-Chloroquinolin-8-yl) 2,2-diphenylacetate in lab experiments is its broad range of biological activities. The compound has been shown to exhibit activity against various targets, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (5-Chloroquinolin-8-yl) 2,2-diphenylacetate. One of the most significant directions is the development of new derivatives of the compound with improved biological activity and reduced toxicity. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases. In addition, the compound's mechanism of action and its interactions with various targets in the cell can be further studied to gain a better understanding of its biological activity. Finally, the compound's potential as a tool for chemical biology and drug discovery can also be explored.
Méthodes De Synthèse
The synthesis of (5-Chloroquinolin-8-yl) 2,2-diphenylacetate involves the reaction of 5-chloroquinoline-8-carboxylic acid with 2,2-diphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and requires careful monitoring of temperature and reaction time. The yield of this synthesis method is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
(5-Chloroquinolin-8-yl) 2,2-diphenylacetate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, malaria, and tuberculosis. The compound has also been studied for its antimicrobial, antifungal, and antiviral properties.
Propriétés
IUPAC Name |
(5-chloroquinolin-8-yl) 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-19-13-14-20(22-18(19)12-7-15-25-22)27-23(26)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKJMCKPSSLAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 2,2-diphenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)

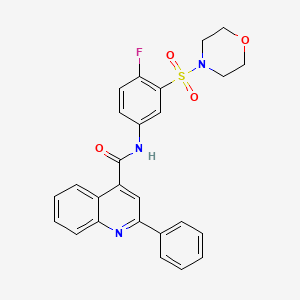
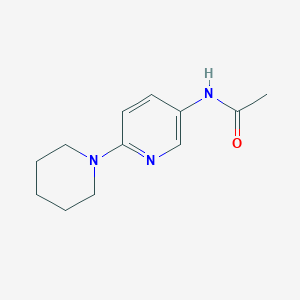
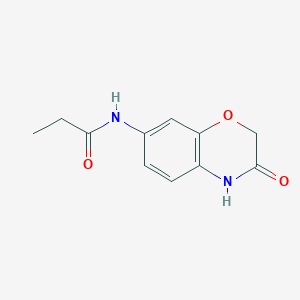
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)
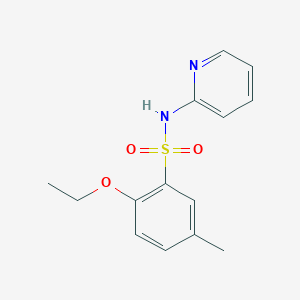
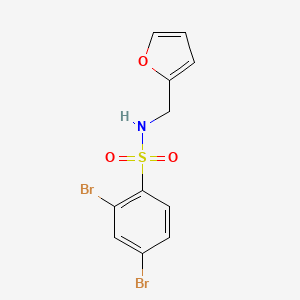
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)

![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
